N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12-15(22-17(24)14-8-5-9-20-11-14)10-16-19(21-12)25-18(23-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZVCHMQGMIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide typically involves the cyclization of a precursor compound. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This reaction is carried out under acidic conditions, often using polyphosphoric acid or phosphorus oxychloride as the cyclizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide has diverse applications in scientific research:
Medicinal Chemistry
The compound exhibits potential biological activities, including:
- Antimicrobial Properties : Research indicates efficacy against various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways in biological systems.
Pharmacology
Ongoing studies are investigating its role as a therapeutic agent for conditions such as:
- Neurodegenerative Diseases : The compound may influence nicotinamide metabolism, impacting energy production and signaling pathways relevant to neurodegeneration.
Material Science
The unique structural features of this compound make it suitable for developing new materials with specialized properties.
Case Studies
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha levels significantly.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs include nicotinamide derivatives with pyridine, aryl, or heteroaryl substitutions. Key examples from the literature are compared below:
Compound 45 (5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide Hydrobromide)
- Structure : Features a methoxyphenyl group at position 5 of the nicotinamide core and a 6-methylpyridin-2-yl substituent.
- The pyridinyl substituent may engage in hydrogen bonding, unlike the oxazolo ring in the target compound .
- Physicochemical Properties : Melting point 229–232°C; molecular formula C₁₉H₁₇N₃O₂·2HBr·H₂O .
Compound 46 (N-(6-Methylpyridin-2-yl)-6-phenylnicotinamide Hydrochloride)
- Structure : Lacks the oxazolo ring but includes a phenyl group directly attached to the nicotinamide core.
- Key Differences : The absence of the oxazolo ring reduces structural rigidity, which may decrease target affinity. The phenyl group at position 6 introduces steric hindrance distinct from the target compound’s oxazolo-phenyl system .
- Physicochemical Properties : Melting point 230°C (dec); molecular formula C₁₈H₁₅N₃O·2HCl·0.25H₂O .
Compound 47 (N-(6-Methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide Hydrochloride)
- Structure : Incorporates a bipyridine system instead of the oxazolo-pyridine core.
- The target compound’s oxazolo ring likely offers better resistance to enzymatic degradation .
Physicochemical and Spectral Comparisons
- Melting Points : Higher melting points in analogs (e.g., 260°C for Compound 47) suggest greater crystallinity, possibly due to ionic salt forms (HCl/HBr). The target compound’s melting point is unreported but may vary based on its neutral form.
- NMR Trends : The target compound’s ¹H NMR would likely show distinct shifts for the oxazolo ring protons (δ 6.5–8.5 ppm) compared to pyridine-based analogs (e.g., δ 7.0–9.1 ppm in Compound 45) .
Structure–Activity Relationship (SAR) Insights
- Oxazolo Ring vs. Pyridine : The oxazolo[5,4-b]pyridine core in the target compound provides structural rigidity and moderate electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to pyridine-based analogs.
- Methyl vs. Methoxy Groups : The 5-methyl group in the target compound likely improves metabolic stability over the methoxy group in Compound 45, which is prone to demethylation.
- Phenyl Positioning : The 2-phenyl substituent in the target compound may optimize steric interactions compared to the 6-phenyl group in Compound 46, which could hinder binding.
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways and neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- Structure : The compound features an oxazole ring fused with a pyridine structure, which is significant for its biological interactions.
This compound is believed to influence nicotinamide metabolism, which plays a crucial role in cellular energy production and signaling. The compound may act as an inhibitor or modulator of enzymes involved in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, impacting various physiological processes.
Key Enzymatic Interactions
- Nicotinamide N-methyltransferase (NNMT) : This enzyme is critical for the metabolism of nicotinamide. Dysregulation of NNMT has been linked to neurodegenerative conditions. Studies indicate that compounds affecting NNMT activity can alter NAD+ levels and subsequently influence neuroinflammation and neurodegeneration .
- Poly (ADP-ribose) polymerases (PARPs) : These enzymes consume NAD+ to facilitate DNA repair processes. Inhibition by compounds like this compound could potentially lead to increased cellular stress under certain conditions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection by modulating NAD+ levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound may influence inflammatory pathways by affecting the metabolism of nicotinamide and its derivatives, suggesting a potential role in treating inflammatory diseases .
1. Dysfunctional Nicotinamide Metabolism
A case study involving a 20-year-old male with neurodegenerative symptoms highlighted the importance of nicotinamide metabolism. The patient exhibited low levels of NAD+ metabolites, which were restored following nicotinamide administration. This suggests that compounds like this compound could be beneficial in similar metabolic dysfunctions .
2. Neuroinflammatory Response
In another study focusing on neuroinflammation, the administration of compounds that modulate NAD+ levels led to reduced markers of inflammation in animal models. This supports the hypothesis that this compound could exert similar effects through its action on nicotinamide pathways .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
